Cas no 67980-77-2 (1-(Pyridin-3-yl)piperazine)

1-(Pyridin-3-yl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(Pyridin-3-yl)piperazine
- 1-Pyridin-3-ylpiperazine
- 1-PYRIDIN-3-YL-PIPERAZINE
- 1-Pyridin-3-yl-piperazine dihydrobromide
- DTXSID00331321
- FS-2144
- AB23789
- 3-piperazin-4-ylpyridine
- 1-(pyrid-3-yl)piperazine
- 3-pyridylpiperazine
- Z594273866
- 67980-77-2
- PIPERAZINE, 1-(3-PYRIDINYL)-
- BB 0254811
- EN300-70778
- DNDJHEWLYGJJCY-UHFFFAOYSA-N
- FT-0647243
- 1-pyridin-3-yl piperazine
- 1h-pyrazole, 1-(1,3-dioxolan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- N-(3-Pyridyl)piperazine
- SCHEMBL5335
- J-505114
- 1-(3-pyridinyl)piperazine
- 3-piperazinylpyridine
- AKOS010082739
- MFCD06409182
- A25574
- A819500
- 1-(3-pyridyl)piperazine
- CHEMBL1180399
- AMY5253
- 1-pyrid-3-ylpiperazine
- L10054
- DB-013740
-
- MDL: MFCD06409182
- インチ: 1S/C9H13N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2
- InChIKey: YQRAVFFTWFRDKD-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CN=C1)N2CCNCC2
計算された属性
- せいみつぶんしりょう: 163.11100
- どういたいしつりょう: 163.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- ゆうかいてん: 48-52°C
- PSA: 28.16000
- LogP: 0.88500
1-(Pyridin-3-yl)piperazine セキュリティ情報
1-(Pyridin-3-yl)piperazine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-(Pyridin-3-yl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-70778-0.5g |
1-(pyridin-3-yl)piperazine |
67980-77-2 | 95.0% | 0.5g |
$46.0 | 2025-03-21 | |
AstaTech | L10054-0.1/G |
1-(PYRIDIN-3-YL)PIPERAZINE |
67980-77-2 | 98% | 0.1g |
$45 | 2023-09-19 | |
Key Organics Ltd | FS-2144-100MG |
1-Pyridin-3-yl-piperazine |
67980-77-2 | >90% | 100mg |
£146.00 | 2023-09-09 | |
Enamine | EN300-70778-10.0g |
1-(pyridin-3-yl)piperazine |
67980-77-2 | 95.0% | 10.0g |
$457.0 | 2025-03-21 | |
Enamine | EN300-70778-0.05g |
1-(pyridin-3-yl)piperazine |
67980-77-2 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
eNovation Chemicals LLC | K09346-25g |
1-(3-Pyridinyl)piperazine(HCl) |
67980-77-2 | 97% | 25g |
$1500 | 2024-06-05 | |
Chemenu | CM129219-1g |
1-(pyridin-3-yl)piperazine |
67980-77-2 | 95%+ | 1g |
$*** | 2023-05-29 | |
TRC | P995733-50mg |
1-(Pyridin-3-yl)piperazine Dihydrobromide |
67980-77-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | P995733-100mg |
1-(Pyridin-3-yl)piperazine Dihydrobromide |
67980-77-2 | 100mg |
$ 65.00 | 2022-06-03 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0128-5g |
1-Pyridin-3-yl-piperazine |
67980-77-2 | 97% | 5g |
2968.15CNY | 2021-05-08 |
1-(Pyridin-3-yl)piperazine 関連文献
-
Chun Zhang,Yuting Yang,Xue Yan,Yi-Tao Sun,Andong Shao,Sinuo Gao,Yu-Bo Zhou,Ai-Min Ren,Jia Li,Wen-Long Wang New J. Chem. 2023 47 10046
1-(Pyridin-3-yl)piperazineに関する追加情報
Recent Advances in the Study of 1-(Pyridin-3-yl)piperazine (CAS: 67980-77-2) in Chemical Biology and Pharmaceutical Research
1-(Pyridin-3-yl)piperazine (CAS: 67980-77-2) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound, characterized by a pyridine ring linked to a piperazine moiety, serves as a crucial building block in the synthesis of various pharmacologically active molecules. Recent studies have explored its potential as a scaffold for developing novel therapeutics targeting central nervous system (CNS) disorders, infectious diseases, and cancer. The unique structural features of 1-(Pyridin-3-yl)piperazine enable it to interact with multiple biological targets, making it a promising candidate for further investigation.
In the context of CNS disorders, researchers have focused on the dopaminergic and serotonergic systems, where 1-(Pyridin-3-yl)piperazine derivatives exhibit affinity for receptors such as 5-HT1A and D2. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperazine ring could enhance selectivity and reduce off-target effects, leading to improved therapeutic profiles for anxiety and depression. Additionally, the compound's ability to cross the blood-brain barrier (BBB) has been a key area of investigation, with recent findings suggesting that certain derivatives achieve higher brain penetration while maintaining low toxicity.
The antimicrobial potential of 1-(Pyridin-3-yl)piperazine has also been a focal point of recent research. A team at the University of Cambridge reported in 2024 that derivatives of this compound exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis. The mechanism of action involves inhibition of cell wall synthesis, a pathway distinct from existing antibiotics, which could address the growing issue of antimicrobial resistance. Furthermore, computational modeling studies have identified specific structural motifs within the molecule that correlate with enhanced antibacterial efficacy, providing a roadmap for future drug design.
In oncology, 1-(Pyridin-3-yl)piperazine has shown promise as a kinase inhibitor scaffold. A recent Nature Communications article highlighted its role in the development of selective CDK4/6 inhibitors, which are crucial for treating hormone receptor-positive breast cancer. The study revealed that subtle modifications to the pyridine ring could significantly alter the compound's binding affinity and selectivity, offering new avenues for personalized cancer therapies. Moreover, preclinical studies have demonstrated that these derivatives exhibit favorable pharmacokinetic properties, including oral bioavailability and metabolic stability.
The synthetic accessibility of 1-(Pyridin-3-yl)piperazine has also been a subject of innovation. A 2024 report in Organic Letters described a novel, one-pot synthesis method that improves yield and reduces waste compared to traditional approaches. This advancement is particularly relevant for industrial-scale production, as it addresses both economic and environmental concerns. Concurrently, analytical techniques for characterizing this compound have evolved, with recent publications emphasizing the use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for quality control in pharmaceutical manufacturing.
Despite these advancements, challenges remain in the development of 1-(Pyridin-3-yl)piperazine-based therapeutics. Issues such as metabolic clearance and potential drug-drug interactions require further investigation. However, the compound's versatility and the growing body of research supporting its pharmacological applications suggest that it will continue to be a valuable tool in drug discovery. Future directions may include the exploration of its role in targeted drug delivery systems and combination therapies, as well as the development of more sustainable synthesis methods.
67980-77-2 (1-(Pyridin-3-yl)piperazine) 関連製品
- 3074-46-2(1-Benzyl-4-phenylpiperazine)
- 462-08-8(Pyridin-3-amine)
- 2456-81-7(4-(pyrrolidin-1-yl)pyridine)
- 93-05-0(N,N-Diethyl-P-phenylenediamine)
- 92-54-6(1-Phenylpiperazine)
- 91-66-7(N,N-Diethylaniline)
- 2767-90-0((1-Pyridin-4-yl)piperidine)
- 3074-43-9(1-Methyl-4-phenylpiperazine)
- 1008-91-9(1-(pyridin-4-yl)piperazine)
- 1122-58-3(4-Dimethylaminopyridine)
